Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C16H15N3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound’s effects on cellular pathways can lead to various biological outcomes, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features and biological activities.
7-Methyl-2-phenylpyrazolo[1,5-a]pyrimidine: Lacks the ethyl ester group but shares the core structure.
Ethyl 2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Similar but without the methyl group at position 7.
Uniqueness
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl ester group and the methyl group at position 7 can affect its solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-3-21-16(20)13-10-17-15-9-14(18-19(15)11(13)2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVGAWWZBFHDLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=CC=C3)N=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351722 | |
Record name | ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71509-22-3 | |
Record name | ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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